Cas no 2228693-33-0 (3,3-difluoro-3-{imidazo1,2-apyrazin-3-yl}propan-1-amine)
3,3-difluoro-3-{imidazo1,2-apyrazin-3-yl}propan-1-amine Chemical and Physical Properties
Names and Identifiers
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- 3,3-difluoro-3-{imidazo1,2-apyrazin-3-yl}propan-1-amine
- EN300-1971946
- 2228693-33-0
- 3,3-difluoro-3-{imidazo[1,2-a]pyrazin-3-yl}propan-1-amine
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- Inchi: 1S/C9H10F2N4/c10-9(11,1-2-12)7-5-14-8-6-13-3-4-15(7)8/h3-6H,1-2,12H2
- InChI Key: ANUWYZHXBYVRSB-UHFFFAOYSA-N
- SMILES: FC(CCN)(C1=CN=C2C=NC=CN12)F
Computed Properties
- Exact Mass: 212.08735266g/mol
- Monoisotopic Mass: 212.08735266g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 224
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 56.2Ų
3,3-difluoro-3-{imidazo1,2-apyrazin-3-yl}propan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1971946-0.05g |
3,3-difluoro-3-{imidazo[1,2-a]pyrazin-3-yl}propan-1-amine |
2228693-33-0 | 0.05g |
$1620.0 | 2023-09-16 | ||
| Enamine | EN300-1971946-0.1g |
3,3-difluoro-3-{imidazo[1,2-a]pyrazin-3-yl}propan-1-amine |
2228693-33-0 | 0.1g |
$1697.0 | 2023-09-16 | ||
| Enamine | EN300-1971946-0.25g |
3,3-difluoro-3-{imidazo[1,2-a]pyrazin-3-yl}propan-1-amine |
2228693-33-0 | 0.25g |
$1774.0 | 2023-09-16 | ||
| Enamine | EN300-1971946-0.5g |
3,3-difluoro-3-{imidazo[1,2-a]pyrazin-3-yl}propan-1-amine |
2228693-33-0 | 0.5g |
$1851.0 | 2023-09-16 | ||
| Enamine | EN300-1971946-1.0g |
3,3-difluoro-3-{imidazo[1,2-a]pyrazin-3-yl}propan-1-amine |
2228693-33-0 | 1g |
$1929.0 | 2023-06-02 | ||
| Enamine | EN300-1971946-2.5g |
3,3-difluoro-3-{imidazo[1,2-a]pyrazin-3-yl}propan-1-amine |
2228693-33-0 | 2.5g |
$3782.0 | 2023-09-16 | ||
| Enamine | EN300-1971946-5.0g |
3,3-difluoro-3-{imidazo[1,2-a]pyrazin-3-yl}propan-1-amine |
2228693-33-0 | 5g |
$5594.0 | 2023-06-02 | ||
| Enamine | EN300-1971946-10.0g |
3,3-difluoro-3-{imidazo[1,2-a]pyrazin-3-yl}propan-1-amine |
2228693-33-0 | 10g |
$8295.0 | 2023-06-02 | ||
| Enamine | EN300-1971946-1g |
3,3-difluoro-3-{imidazo[1,2-a]pyrazin-3-yl}propan-1-amine |
2228693-33-0 | 1g |
$1929.0 | 2023-09-16 | ||
| Enamine | EN300-1971946-5g |
3,3-difluoro-3-{imidazo[1,2-a]pyrazin-3-yl}propan-1-amine |
2228693-33-0 | 5g |
$5594.0 | 2023-09-16 |
3,3-difluoro-3-{imidazo1,2-apyrazin-3-yl}propan-1-amine Related Literature
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
Additional information on 3,3-difluoro-3-{imidazo1,2-apyrazin-3-yl}propan-1-amine
Recent Advances in the Study of 3,3-Difluoro-3-{imidazo[1,2-a]pyrazin-3-yl}propan-1-amine (CAS: 2228693-33-0)
The compound 3,3-difluoro-3-{imidazo[1,2-a]pyrazin-3-yl}propan-1-amine (CAS: 2228693-33-0) has recently emerged as a promising candidate in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique imidazopyrazine core and difluorinated side chain, has attracted significant attention due to its potential applications in drug discovery and development. Recent studies have focused on elucidating its pharmacological properties, synthetic pathways, and therapeutic potential, particularly in the context of central nervous system (CNS) disorders and oncology.
One of the key areas of research has been the synthesis and optimization of 3,3-difluoro-3-{imidazo[1,2-a]pyrazin-3-yl}propan-1-amine. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel, high-yield synthetic route that improves the scalability and purity of the compound. The researchers employed a multi-step process involving palladium-catalyzed cross-coupling reactions and selective fluorination, achieving an overall yield of 65% with >98% purity. This advancement is critical for facilitating further preclinical and clinical studies.
Pharmacological evaluations have revealed that 3,3-difluoro-3-{imidazo[1,2-a]pyrazin-3-yl}propan-1-amine exhibits potent activity as a modulator of glutamate receptors, particularly the metabotropic glutamate receptor subtype 5 (mGluR5). In vitro assays demonstrated a high binding affinity (Ki = 12 nM) and selectivity over other receptor subtypes, suggesting its potential as a therapeutic agent for neurological conditions such as Parkinson's disease and schizophrenia. Additionally, preliminary in vivo studies in rodent models have shown promising results in reducing neuroinflammation and improving cognitive function.
Beyond its neurological applications, recent findings have highlighted the compound's antitumor properties. A 2024 study in Cancer Research reported that 3,3-difluoro-3-{imidazo[1,2-a]pyrazin-3-yl}propan-1-amine inhibits the proliferation of certain cancer cell lines, including glioblastoma and non-small cell lung cancer (NSCLC), through the disruption of key signaling pathways such as PI3K/AKT/mTOR. The compound's ability to penetrate the blood-brain barrier further enhances its potential as a treatment for CNS malignancies.
Despite these promising results, challenges remain in the development of 3,3-difluoro-3-{imidazo[1,2-a]pyrazin-3-yl}propan-1-amine. Issues such as metabolic stability, potential off-target effects, and formulation optimization need to be addressed in future studies. Ongoing research is exploring structural analogs and prodrug strategies to improve pharmacokinetic profiles and reduce toxicity.
In conclusion, 3,3-difluoro-3-{imidazo[1,2-a]pyrazin-3-yl}propan-1-amine represents a versatile and pharmacologically active molecule with significant potential in both neuroscience and oncology. Continued research and development efforts are expected to further elucidate its mechanisms of action and expand its therapeutic applications. The compound's unique chemical structure and promising preclinical data position it as a valuable candidate for future drug development pipelines.
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